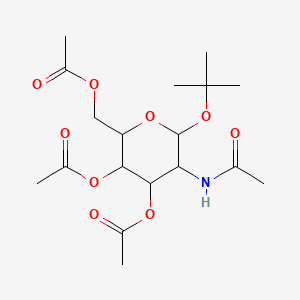

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de tert-butyle est un dérivé de glucide synthétique. Il est connu pour ses propriétés antimicrobiennes significatives, ce qui en fait un composé précieux dans la recherche biomédicale. La formule moléculaire du composé est C18H29NO9 et sa masse moléculaire est de 403,42 g/mol.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de tert-butyle implique généralement l’acétylation du 2-acétamido-2-désoxy-D-glucose. Les conditions réactionnelles exigent souvent l’utilisation d’anhydride acétique et d’une base telle que la pyridine pour faciliter le processus d’acétylation.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de tert-butyle subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes acétyle peuvent être hydrolysés en conditions acides ou basiques pour donner le produit désacétylé correspondant.

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels à des positions spécifiques sur le cycle du glucose.

Substitution : Le groupe tert-butyle peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs appropriés.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques utilisant des réactifs tels que l’acide chlorhydrique ou l’hydroxyde de sodium.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.

Principaux produits

Produit désacétylé : Résultant de l’hydrolyse des groupes acétyle.

Dérivés oxydés : Formés en introduisant des groupes fonctionnels par oxydation.

Dérivés substitués : Obtenus en remplaçant le groupe tert-butyle par d’autres groupes fonctionnels.

Applications De Recherche Scientifique

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de tert-butyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de glucides complexes et de glycosides.

Biologie : Employé dans des études liées au métabolisme des glucides et aux interactions enzymatiques.

Médecine : Étudié pour ses propriétés antimicrobiennes et son utilisation potentielle dans le développement de nouveaux antibiotiques.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme précurseur dans divers procédés chimiques.

Mécanisme D'action

L’activité antimicrobienne du 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de tert-butyle est attribuée à sa capacité à interférer avec la synthèse de la paroi cellulaire bactérienne. Le composé cible des enzymes spécifiques impliquées dans la biosynthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne. En inhibant ces enzymes, le composé perturbe la formation de la paroi cellulaire, ce qui entraîne la mort des cellules bactériennes.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucosamine

- 2-Acétamido-1,3,4,6-tétra-O-acétyl-2-désoxy-β-D-glucopyranose

- Chlorure de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-α-D-glucopyranosyle

Unicité

Le 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside de tert-butyle est unique en raison de la présence du groupe tert-butyle en position anomérique. Cette caractéristique structurale améliore sa stabilité et en fait un intermédiaire précieux dans la synthèse de divers glycosides. De plus, ses puissantes propriétés antimicrobiennes le distinguent des autres composés similaires.

Activité Biologique

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS No. 7772-86-3) is a complex carbohydrate derivative with significant biological activity. Its molecular formula is C18H29NO9 and it has a molecular weight of approximately 403.42 g/mol. This compound is a glucosamine analog that has been studied for its potential therapeutic applications, particularly in the field of glycobiology.

Research indicates that compounds similar to this compound can influence glycosaminoglycan (GAG) synthesis. For instance, studies have shown that acetylated glucosamine analogs can inhibit the incorporation of glucosamine into GAGs, which are critical components of the extracellular matrix and play a vital role in cell signaling and tissue repair .

The specific mechanism involves competition with endogenous substrates for metabolic pathways leading to GAG synthesis. This competitive inhibition can alter cellular processes related to growth and inflammation, suggesting potential therapeutic roles in conditions where GAG production is dysregulated.

In Vitro Studies

In vitro studies have demonstrated that various acetylated glucosamine derivatives exhibit concentration-dependent inhibitory effects on GAG synthesis. For example, when primary hepatocytes were treated with these compounds, a significant reduction in the incorporation of D-[3H]glucosamine into GAGs was observed without affecting total protein synthesis, indicating a targeted action on GAG metabolism .

Case Studies

-

Case Study on Hepatocytes :

- Objective : To evaluate the effects of this compound on GAG synthesis.

- Method : Primary hepatocytes were cultured and treated with varying concentrations of the compound.

- Findings : The study found that at higher concentrations (1.0 mM), there was a marked decrease in D-[3H]glucosamine incorporation into GAGs compared to control groups. This suggests that the compound effectively inhibits GAG synthesis through competitive inhibition .

-

Comparative Study with Other Analogues :

- Objective : To compare the biological activity of this compound with other glucosamine analogs.

- Method : A series of acetylated glucosamine analogs were synthesized and tested for their inhibitory effects on GAG synthesis.

- Findings : The results indicated that while several analogs exhibited inhibitory properties, this compound showed a unique profile of activity suggesting it may have additional mechanisms influencing cellular metabolism .

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Molecular Formula | Inhibition Concentration (mM) | % Inhibition on GAG Synthesis |

|---|---|---|---|---|

| This compound | 7772-86-3 | C18H29NO9 | 1.0 | 50% (approx.) |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | N/A | C14H21NO7 | 1.0 | 40% |

| Methyl 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose | N/A | C16H23NO8 | 1.0 | 35% |

Propriétés

Formule moléculaire |

C18H29NO9 |

|---|---|

Poids moléculaire |

403.4 g/mol |

Nom IUPAC |

[5-acetamido-3,4-diacetyloxy-6-[(2-methylpropan-2-yl)oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C18H29NO9/c1-9(20)19-14-16(26-12(4)23)15(25-11(3)22)13(8-24-10(2)21)27-17(14)28-18(5,6)7/h13-17H,8H2,1-7H3,(H,19,20) |

Clé InChI |

FYSQVCKOGUNJPL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.